molecular formula C18H18ClF3N4 B11343469 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11343469
M. Wt: 382.8 g/mol
InChI Key: DULREJKHANKVLO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, methylhydrazine, and trifluoroacetic acid. The key steps in the synthesis may include:

    Condensation Reaction: The reaction between 4-chlorobenzaldehyde and methylhydrazine to form an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Introduction of the trifluoromethyl group using trifluoroacetic acid or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure makes it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the N-(2-methylpropyl) group.

    3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the trifluoromethyl group.

    3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Lacks both the N-(2-methylpropyl) and trifluoromethyl groups.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of functional groups. The presence of the 4-chlorophenyl, 2-(trifluoromethyl), and N-(2-methylpropyl) groups imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18ClF3N4

Molecular Weight

382.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H18ClF3N4/c1-10(2)9-23-14-8-11(3)24-17-15(12-4-6-13(19)7-5-12)16(18(20,21)22)25-26(14)17/h4-8,10,23H,9H2,1-3H3

InChI Key

DULREJKHANKVLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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